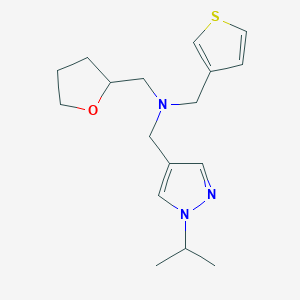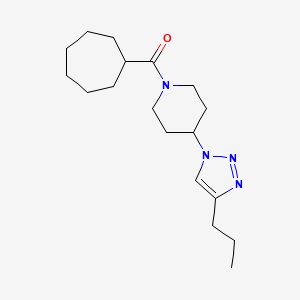![molecular formula C19H29N3O B5905079 N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine is a chemical compound that has gained significant attention in scientific research. This compound, also known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a vital role in the development and progression of various cancers and autoimmune diseases. In
Wirkmechanismus
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine exerts its pharmacological effects by selectively inhibiting BTK. BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. The activation of BTK leads to the phosphorylation of downstream signaling molecules, resulting in B-cell proliferation, survival, and differentiation. Inhibition of BTK by N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine leads to the suppression of B-cell receptor signaling, resulting in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has several biochemical and physiological effects. In preclinical studies, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has been shown to induce apoptosis in B-cell malignancies, resulting in the inhibition of tumor growth. Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of autoimmune diseases. N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low clearance.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has several advantages and limitations for lab experiments. One of the significant advantages of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine is its potent and selective inhibition of BTK, making it a promising candidate for the treatment of various cancers and autoimmune diseases. Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has a favorable pharmacokinetic profile, making it suitable for oral administration. However, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has some limitations, including its potential off-target effects, which may lead to unwanted side effects. Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine may also exhibit different pharmacological effects in different cell types, making it challenging to predict its efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine. One of the significant future directions is the development of combination therapies that target multiple signaling pathways simultaneously. Moreover, further studies are needed to investigate the potential of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine in the treatment of other cancers and autoimmune diseases. Furthermore, future studies should also focus on identifying biomarkers that can predict the response to N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine treatment. Finally, the development of more potent and selective BTK inhibitors is also a promising future direction for the research on N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine.
Conclusion:
In conclusion, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine is a promising candidate for the treatment of various cancers and autoimmune diseases. Its potent and selective inhibition of BTK makes it a promising therapeutic target. Further research is needed to investigate its efficacy and safety in clinical settings and to develop more potent and selective BTK inhibitors.
Synthesemethoden
The synthesis of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine involves several steps. The first step involves the protection of the amine group in 4-methylbenzylamine with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 3-(chloromethyl)-5-tert-butyl-1H-pyrazole to yield the desired pyrazole intermediate. The Boc group is then removed, and the resulting amine is coupled with 2-methoxyethyl chloroformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has been extensively studied in scientific research. Its potent inhibition of BTK makes it a promising candidate for the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine exhibits potent anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Moreover, N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has also shown promising results in the treatment of rheumatoid arthritis, multiple sclerosis, and lupus.
Eigenschaften
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-6-8-16(9-7-15)13-22(10-11-23-5)14-17-12-18(21-20-17)19(2,3)4/h6-9,12H,10-11,13-14H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCLLLKTZMQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC2=CC(=NN2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine](/img/structure/B5905006.png)

![N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide](/img/structure/B5905021.png)
![3-[ethyl(4-ethylbenzyl)amino]propane-1,2-diol](/img/structure/B5905022.png)
![(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol](/img/structure/B5905034.png)
![N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide](/img/structure/B5905035.png)
![N',N'''-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)](/img/structure/B5905050.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)
![2,6-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenyl acetate](/img/structure/B5905059.png)

![4-[1,3-dimethyl-4-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B5905069.png)

